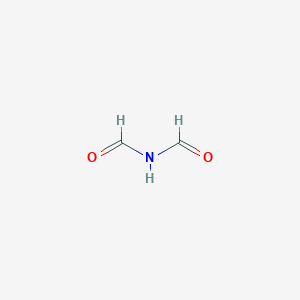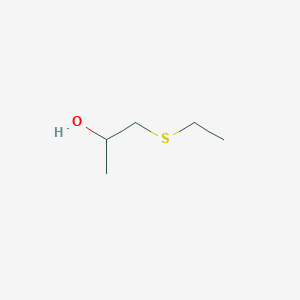
N(2)-Ethylguanine
Descripción general
Descripción
N(2)-Ethylguanine is a modified nucleobase derived from guanine, one of the four primary nucleobases in DNA. It is characterized by the addition of an ethyl group to the nitrogen atom at the second position of the guanine molecule. This modification can occur as a result of exposure to certain environmental agents, such as ethylating agents, and is often studied in the context of DNA damage and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N(2)-Ethylguanine can be synthesized through the ethylation of guanine. One common method involves the reaction of guanine with ethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: N(2)-Ethylguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to guanine or other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Guanine or other reduced derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N(2)-Ethylguanine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and DNA.
Biology: Researchers investigate its role in DNA damage and repair mechanisms, as well as its mutagenic potential.
Medicine: this compound is studied for its implications in cancer research, particularly in understanding how DNA damage leads to carcinogenesis.
Industry: It is used in the development of DNA-based sensors and other biotechnological applications.
Mecanismo De Acción
N(2)-Ethylguanine exerts its effects primarily through its incorporation into DNA, where it can disrupt normal base pairing and lead to mutations. The ethyl group at the second position of guanine can cause mispairing during DNA replication, resulting in point mutations. This can activate DNA repair pathways, such as base excision repair, to remove and replace the damaged nucleobase. The molecular targets include DNA polymerases and repair enzymes that recognize and process the modified nucleobase.
Comparación Con Compuestos Similares
N(2)-Methylguanine: Similar to N(2)-Ethylguanine but with a methyl group instead of an ethyl group.
O(6)-Ethylguanine: Another ethylated guanine derivative, but with the ethyl group at the oxygen atom at the sixth position.
N(7)-Ethylguanine: Ethylation at the nitrogen atom at the seventh position of guanine.
Uniqueness: this compound is unique due to its specific ethylation at the second nitrogen position, which affects its chemical reactivity and biological interactions differently compared to other ethylated guanine derivatives. Its distinct position of modification makes it a valuable compound for studying specific types of DNA damage and repair mechanisms.
Propiedades
IUPAC Name |
2-(ethylamino)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCHIGIKBKLZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173216 | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19545-00-7 | |
| Record name | N(2)-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(2)-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
